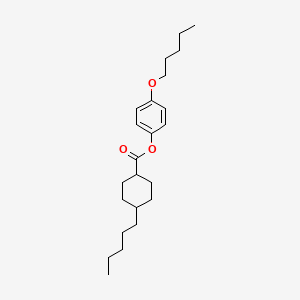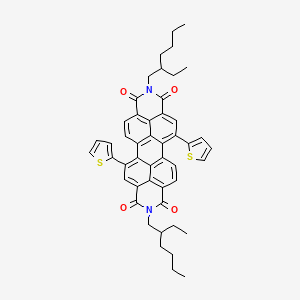![molecular formula C17H19FN2O B12083460 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is an organic compound that features a fluorobenzyl group, a pyrrolidine ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxylated aniline derivative under basic conditions to form the desired ether linkage . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer reagents and solvents, along with efficient purification techniques, ensures the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluorobenzyloxy)phenylboronic acid
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid .
Uniqueness
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C17H19FN2O |
|---|---|
Peso molecular |
286.34 g/mol |
Nombre IUPAC |
3-[(3-fluorophenyl)methoxy]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C17H19FN2O/c18-14-5-3-4-13(10-14)12-21-17-11-15(19)6-7-16(17)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9,12,19H2 |
Clave InChI |
GRCKKHAPVBMKTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





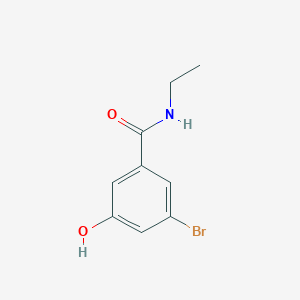
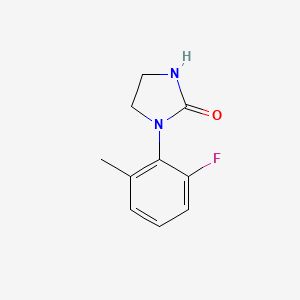
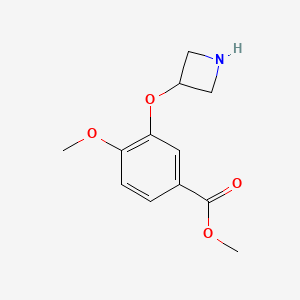


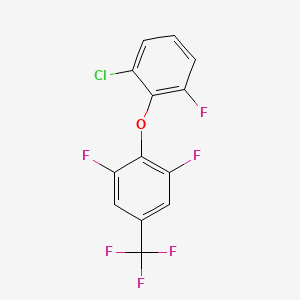

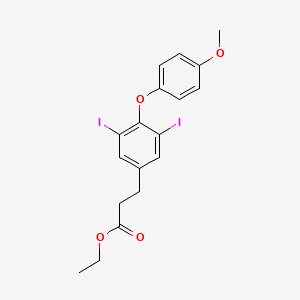
amine](/img/structure/B12083430.png)
